molecular formula C8H11NOS B1438293 2H,3H,4H,5H,6H,7H,8H-cyclohepta[d][1,3]thiazol-2-one CAS No. 57001-16-8

2H,3H,4H,5H,6H,7H,8H-cyclohepta[d][1,3]thiazol-2-one

Cat. No. B1438293
CAS RN: 57001-16-8
M. Wt: 169.25 g/mol
InChI Key: VGXLWHYMJAQRHX-UHFFFAOYSA-N
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Description

“2H,3H,4H,5H,6H,7H,8H-cyclohepta[d][1,3]thiazol-2-one” is a heterocyclic compound formed by the fusion of a seven-membered cyclohepta ring and a thiazole ring . It has a molecular weight of 169.25 .


Molecular Structure Analysis

The molecular structure of this compound is represented by the InChI code: 1S/C8H11NOS/c10-8-9-6-4-2-1-3-5-7 (6)11-8/h1-5H2, (H,9,10) . This indicates that the compound contains 8 carbon atoms, 11 hydrogen atoms, 1 nitrogen atom, and 1 sulfur atom.


Physical And Chemical Properties Analysis

The compound is a powder at room temperature . It has a melting point of 139-140°C .

Scientific Research Applications

Anti-inflammatory Applications

One study involved the synthesis of phenylimidazo thiazolo benzocycloheptene derivatives, indicating significant anti-inflammatory activity. This research suggests the potential of thiazolone derivatives in the development of new anti-inflammatory agents (Nagarapu & Rao, 2001).

Catalytic Synthesis

Research on dipeptide-based chiral tertiary amine-catalyzed asymmetric conjugate addition reactions of 5H-thiazol/oxazol-4-ones demonstrates the utility of thiazolone derivatives in catalysis, producing valuable heterocyclic compounds with high enantio- and disastereo-selectivities. This indicates their potential use in synthesizing chiral molecules for pharmaceutical applications (Li et al., 2016).

Anticancer Properties

Another study explored the synthesis of novel derivatives with potential as anticancer agents, highlighting the relevance of thiazolone-based structures in designing drugs targeting cancer. The compounds showed promising cytotoxicity against various cancer cell lines, suggesting the potential of such derivatives in anticancer drug development (Behbehani et al., 2020).

Synthetic Methodologies

The development of new synthetic methodologies for thiazolone derivatives, such as microwave-assisted synthesis, underscores the importance of these compounds in organic chemistry and pharmaceutical research. These methods facilitate the efficient creation of biologically active molecules that could serve as the basis for new therapies (Farghaly & Riyadh, 2009).

Enzyme Inhibition

Research on the synthesis and evaluation of thiazole derivatives as potential inhibitors of Pim-1 kinase, a protein associated with cancer growth, demonstrates the potential therapeutic applications of thiazolone derivatives in targeting specific enzymes involved in disease processes. This suggests their role in the development of targeted therapies (Dawane, 2022).

Safety And Hazards

The compound is labeled with the GHS07 pictogram and has the signal word "Warning" . The hazard statements associated with it are H302, H315, H319, and H335 . These indicate that the compound may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

3,4,5,6,7,8-hexahydrocyclohepta[d][1,3]thiazol-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11NOS/c10-8-9-6-4-2-1-3-5-7(6)11-8/h1-5H2,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VGXLWHYMJAQRHX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(CC1)SC(=O)N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11NOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801237153
Record name 3,4,5,6,7,8-Hexahydro-2H-cycloheptathiazol-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801237153
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

169.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2H,3H,4H,5H,6H,7H,8H-cyclohepta[d][1,3]thiazol-2-one

CAS RN

57001-16-8
Record name 3,4,5,6,7,8-Hexahydro-2H-cycloheptathiazol-2-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=57001-16-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3,4,5,6,7,8-Hexahydro-2H-cycloheptathiazol-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801237153
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2H,3H,4H,5H,6H,7H,8H-cyclohepta[d][1,3]thiazol-2-one
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2H,3H,4H,5H,6H,7H,8H-cyclohepta[d][1,3]thiazol-2-one
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2H,3H,4H,5H,6H,7H,8H-cyclohepta[d][1,3]thiazol-2-one
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2H,3H,4H,5H,6H,7H,8H-cyclohepta[d][1,3]thiazol-2-one
Reactant of Route 5
2H,3H,4H,5H,6H,7H,8H-cyclohepta[d][1,3]thiazol-2-one
Reactant of Route 6
2H,3H,4H,5H,6H,7H,8H-cyclohepta[d][1,3]thiazol-2-one

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